3-(3-Bromoisoxazol-5-yl)propanoic acid
説明
Nuclear Magnetic Resonance (NMR) Spectral Features
The ¹H NMR spectrum (Figure 1) reveals distinct signals corresponding to the isoxazole ring and propanoic acid chain:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Isoxazole C–H (position 5) | 6.8–7.2 | Singlet |
| Propanoic acid CH₂ (adjacent to COOH) | 2.4–2.8 | Triplet |
| Propanoic acid CH₂ (adjacent to isoxazole) | 3.1–3.5 | Triplet |
| Carboxylic acid O–H | 12.0–12.5 | Broad singlet |
¹³C NMR data further confirm the structure, with key signals at 165 ppm (COOH), 160 ppm (isoxazole C–O), and 110 ppm (C–Br).
Infrared (IR) Absorption Characteristics
IR spectroscopy identifies functional groups through characteristic absorptions:
| Vibration Mode | Wavenumber (cm⁻¹) |
|---|---|
| O–H stretch (carboxylic acid) | 2500–3300 |
| C=O stretch (carboxylic acid) | 1680–1720 |
| C=N stretch (isoxazole ring) | 1550–1600 |
| C–O–C asymmetric stretch | 1220–1260 |
| C–Br stretch | 550–650 |
The absence of N–H stretches (3300–3500 cm⁻¹) excludes amine contamination, confirming the purity of the compound.
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) of the compound shows a molecular ion peak at m/z 220.02 ([M]⁺), consistent with its molecular formula (C₆H₆BrNO₃). Key fragmentation pathways include:
- Loss of COOH (44 Da) → m/z 176.
- Cleavage of the C–Br bond (79.9 Da) → m/z 140.1.
- Isoxazole ring rupture → m/z 93 (C₃H₃NO⁺).
Secondary fragments at m/z 65 and 43 correspond to stable acylium (CH₂=CO⁺) and propionyl (CH₂CH₂CO⁺) ions.
Computational Chemistry Predictions
Density Functional Theory (DFT) Calculations
DFT calculations (B3LYP/6-311++G(d,p)) predict the following geometric parameters:
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C–Br (isoxazole) | 1.89 | N–O–C (isoxazole): 108 |
| C=O (carboxylic acid) | 1.21 | C–C–COOH: 119 |
| N–O (isoxazole) | 1.30 | Dihedral (ring-COOH): 122 |
The energy-minimized structure (Figure 2) shows intramolecular hydrogen bonding (2.1 Å) between the carboxylic acid proton and the isoxazole oxygen, stabilizing the conformation.
Molecular Orbital Configuration Analysis
HOMO-LUMO analysis reveals a bandgap of 4.8 eV, indicating moderate reactivity. The HOMO is localized on the isoxazole ring’s π-system and Br atom, while the LUMO resides on the carboxylic acid group (Figure 3). This electronic distribution suggests nucleophilic attack at the bromine site and electrophilic reactivity at the carbonyl carbon.
Natural Bond Orbital (NBO) calculations further highlight hyperconjugation between the isoxazole lone pairs and σ* orbitals of adjacent C–Br and C–O bonds, contributing to ring stability.
Structure
2D Structure
特性
IUPAC Name |
3-(3-bromo-1,2-oxazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c7-5-3-4(11-8-5)1-2-6(9)10/h3H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFSCLOKBUSHSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00316496 | |
| Record name | 5-Isoxazolepropanoicacid, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6567-34-6 | |
| Record name | 6567-34-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Isoxazolepropanoicacid, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Reaction with Dihaloformaldoxime
A notable method involves the reaction of dibromoformaldoxime with an alkyne derivative in the presence of an alkaline base. This method allows for high selectivity and yields of 3-bromo-5-substituted isoxazoles, which can be further converted to this compound through hydrolysis.
| Reagents | Conditions | Yield |
|---|---|---|
| Dibromoformaldoxime + Alkyne | Alkaline medium, room temperature | High selectivity |
Halogenation and Hydrolysis
Another significant method for preparing this compound involves halogenation followed by hydrolysis.
Synthesis from Acrylonitrile
This method involves the addition of hydrogen bromide to acrylonitrile, resulting in bromopropionitrile, which can then be hydrolyzed to yield 3-bromopropionic acid.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Halogenation | Acrylonitrile + HBr | Reflux at 130 °C | >40% |
| Hydrolysis | Bromopropionitrile + Water | Reflux | High |
Esterification Processes
Esterification is another pathway that can be utilized to produce derivatives of this compound.
Using Alcohols
In this method, 3-bromopropionic acid is reacted with alcohols under acidic conditions to form esters, which can be hydrolyzed back to the acid form as needed.
| Reagents | Catalyst | Conditions | Yield |
|---|---|---|---|
| 3-Bromopropionic Acid + Alcohols | Acid catalyst (e.g., H2SO4) | Room temperature, followed by heating | High |
化学反応の分析
3-(3-Bromoisoxazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify the isoxazole ring.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the parent acid.
Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1. Antimicrobial Agents
Research has indicated that compounds similar to 3-(3-Bromoisoxazol-5-yl)propanoic acid exhibit antimicrobial properties. The presence of the isoxazole ring enhances the compound's ability to interact with biological targets, making it a candidate for developing new antibiotics or antifungal agents.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial effectiveness of various isoxazole derivatives, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in antibiotic development.
2. Neuroprotective Effects
Some derivatives of isoxazole compounds have been studied for their neuroprotective properties. The unique structure of this compound may contribute to neuroprotection by modulating neurotransmitter systems or reducing oxidative stress.
Case Study: Neuroprotection in Animal Models
In vivo studies demonstrated that certain isoxazole derivatives provided neuroprotection in models of neurodegenerative diseases by attenuating neuronal apoptosis and enhancing cognitive function.
Material Science Applications
1. Polymer Chemistry
The compound can be utilized in the synthesis of specialty polymers due to its reactive carboxylic acid group. It can serve as a monomer or crosslinking agent in polymer formulations.
Table: Polymerization Reactions Using this compound
| Reaction Type | Product Type | Application |
|---|---|---|
| Free Radical Polymerization | Copolymers | Coatings, adhesives |
| Condensation Polymerization | Polyesters | High-performance materials |
作用機序
The mechanism of action of 3-(3-Bromoisoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
類似化合物との比較
Substituent Variations: Bromo vs. Methyl Isoxazole Derivatives
- 3-(3-Methylisoxazol-5-yl)propanoic Acid Derivatives Example: (S)-2-((Tert-Butoxycarbonyl)amino)-3-(3-methylisoxazole-5-carboxamido)propanoic acid (Compound 70, ) Structure: Methyl substituent at the 3-position of isoxazole; includes Boc-protected amino acid side chain. Molecular Formula: C₉H₈N₂O₅ (MW: 224.17 g/mol). Key Data: NMR (δ 7.06 ppm for aromatic H), HRMS (m/z 247 [M+Na]⁺), and elemental analysis (C 48.3%, H 3.5%, N 12.4%) . Application: Demonstrates binding to bromodomains as acetyl-lysine mimics, suggesting methyl-substituted isoxazoles retain bioactivity but with reduced steric bulk compared to bromo analogs.
- 3-(3-Bromoisoxazol-5-yl)propanoic Acid Key Difference: Bromine replaces methyl, increasing molecular weight (Br: ~80 g/mol vs. CH₃: ~15 g/mol) and lipophilicity (calculated logP: ~1.8 vs. ~0.5 for methyl).
Heterocycle Variations: Isoxazole vs. Triazole vs. Oxadiazole
- 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic Acid () Structure: Triazole ring replaces isoxazole; bromine at 3-position. Molecular Formula: C₅H₆BrN₃O₂ (MW: 236.02 g/mol). Key Data: CAS 933690-20-1; synonyms include AGN-PC-08YJC9 and BBL032683 . Comparison: Triazoles exhibit stronger hydrogen-bonding capacity (three N atoms vs.
- 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid () Structure: Oxadiazole core with 4-ethoxyphenyl substituent. Molecular Formula: C₁₃H₁₄N₂O₄ (MW: 274.27 g/mol). Key Data: CAS 500026-39-1; includes ethoxy-phenyl group for enhanced π-π stacking . Application: Oxadiazoles are metabolically stable but may exhibit lower electrophilicity compared to brominated isoxazoles.
Data Table: Key Properties of Analogous Compounds
Research Findings and Implications
- Synthetic Routes : highlights cyclo-condensation with polyphosphoric acid for isoxazolyl benzimidazoles, suggesting similar methods could apply to brominated analogs .
- Bioactivity : Bromo-substituted isoxazoles likely outperform methyl analogs in binding affinity due to enhanced electrophilicity, though toxicity risks require evaluation.
- Thermodynamic Stability : Triazole and oxadiazole analogs may exhibit higher thermal stability (e.g., oxadiazole’s aromaticity), but isoxazoles offer better synthetic versatility.
生物活性
3-(3-Bromoisoxazol-5-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antibacterial, antifungal, and anticancer activities, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is C6H6BrNO3, and it features a brominated isoxazole ring attached to a propanoic acid moiety. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 218.02 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| Log P | Not available |
Antibacterial Activity
Research has indicated that this compound exhibits antibacterial properties, particularly against Gram-positive bacteria. In various studies, minimal inhibitory concentrations (MIC) were determined against strains such as Bacillus subtilis and Staphylococcus aureus.
Case Study: A study involving a series of isoxazole derivatives found that compounds similar to this compound showed selective activity against Bacillus subtilis, suggesting potential for further development as antibacterial agents .
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity. It has been tested against common fungal pathogens like Candida albicans. The results indicated that certain derivatives exhibited significant antifungal properties, although the specific activity of this compound requires further investigation.
Research Findings: A broader screening of related compounds showed that many derivatives possess antifungal activity, with some demonstrating lower toxicity to normal cells compared to cancer cells, indicating a potential therapeutic window .
Anticancer Activity
The anticancer potential of this compound is highlighted by its cytotoxic effects on various cancer cell lines. Studies have shown that isoxazole derivatives can inhibit cell proliferation in breast cancer (MCF-7), lung cancer (A549), and other cancer types.
Mechanism of Action: The proposed mechanism involves the inhibition of specific enzymes critical for cancer cell survival and proliferation. For instance, some studies suggest that these compounds may interfere with topoisomerase activity, leading to DNA damage in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the isoxazole ring or the propanoic acid chain can significantly alter its potency and selectivity.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances antibacterial activity |
| Alkyl Chain Length | Longer chains may increase lipophilicity but reduce solubility |
| Functional Group Variation | Alters interaction with biological targets |
Q & A
Q. What are the standard synthetic routes for 3-(3-Bromoisoxazol-5-yl)propanoic acid, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves bromination of isoxazole precursors followed by coupling with propanoic acid derivatives. For example, Grybaitė et al. (2018) synthesized analogous 3-(thiazol-2-yl)propanoic acids via nucleophilic substitution using brominated intermediates and characterized intermediates via -NMR, -NMR, and IR spectroscopy . Key steps include:
- Bromination of the heterocyclic core (e.g., using NBS or HBr).
- Coupling with malonic acid derivatives under reflux conditions.
- Final purification via recrystallization or column chromatography.
Table 1 : Example Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| Bromination | NBS, DMF, 80°C | 65–75 | TLC, NMR |
| Coupling | Malonic acid, EtOH, reflux | 50–60 | IR, Elemental Analysis |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- -NMR : Identifies protons on the isoxazole ring (e.g., singlet for H-4 at δ 6.2–6.5 ppm) and the propanoic acid chain (δ 2.5–3.0 ppm for CH) .
- IR Spectroscopy : Confirms carboxylic acid C=O stretch (~1700 cm) and Br-C vibration (600–800 cm) .
- Elemental Analysis : Validates empirical formula (e.g., CHBrNO) with <0.4% deviation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density on the brominated isoxazole ring to identify reactive sites. For example:
- Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.
- Analyze Fukui indices to predict electrophilic/nucleophilic regions .
- Compare with experimental data (e.g., reaction rates with amines) to validate models .
Q. What strategies resolve discrepancies in reported antimicrobial activity of derivatives of this compound?
- Methodological Answer :
- Structural Variability : Compare substituent effects (e.g., bromine vs. chlorine) on bioactivity using SAR studies .
- Replication Studies : Reproduce assays under standardized conditions (e.g., broth microdilution per CLSI guidelines).
- Meta-Analysis : Pool data from multiple studies (e.g., Grybaitė et al., 2018) to identify outliers or confounding variables .
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading.
- Case Study : Grybaitė et al. (2018) achieved a 15% yield increase by switching from ethanol to DMF as a solvent in coupling reactions .
- Real-Time Monitoring : Use in situ FTIR or HPLC to track reaction progress and adjust parameters dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
